4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate
Description
Chemical Structure and Properties
The compound 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate (CAS RN: 849776-05-2) features a phenyl ring substituted with:
- A trifluoromethanesulfonate (triflate) group at the para position.
- A methylsulfonamido-propyl side chain at the adjacent position, contributing to its stereochemical complexity (the (R)-enantiomer is specified in ).
Its molecular formula is C₁₂H₁₃F₃N₂O₅S₂, with a purity of ≥95% (as listed in ). The triflate group enhances its reactivity as a leaving group, making it valuable in organic synthesis, while the methylsulfonamido moiety may influence biological interactions.
Properties
IUPAC Name |
[4-[1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112815 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-[1-methyl-2-[(methylsulfonyl)amino]-2-oxoethyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2205882-55-7 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-[1-methyl-2-[(methylsulfonyl)amino]-2-oxoethyl]phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2205882-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-[1-methyl-2-[(methylsulfonyl)amino]-2-oxoethyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenyl trifluoromethanesulfonate with a suitable methylsulfonamido-propyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis can produce a phenol and a sulfonamide.
Scientific Research Applications
Based on the search results, here is information on "4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate," also known as Ladarixin:
Overview
Ladarixin is a small molecule with oral bioavailability that acts as a dual inhibitor of CXC motif chemokine receptors 1 (CXCR1) and 2 (CXCR2). It has potential anti-inflammatory properties .
Names and Identifiers
- IUPAC Name: $$4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate
- InChI: InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1
- InChIKey: DDLPYOCJHQSVSZ-SSDOTTSWSA-N
- SMILES: CC@HC(=O)NS(=O)(=O)C
- CAS Registry Number: 849776-05-2
- MDL: MFCD28502169
- Formula: C11H12F3NO6S2
- Molecular Weight: 375.33
Other names:
- (R)-4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl trifluoromethanesulfonate
- (R)-4-(1-(methylsulfonamido)-1-oxopropan-2-yl)phenyl trifluoromethanesulfonate
- 2'-((4'-trifluoromethanesulfonyloxy)phenyl)-N-methanesulfonylpropionamide
- 4-[(1R)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate
Potential Applications
Ladarixin's role as a CXCR1 and CXCR2 inhibitor suggests its potential use in research related to inflammation .
Safety Profile
One source indicates Ladarixin is a potent MCHR1 antagonist without the risk of CYP3A4 TDI, exhibiting a promising safety profile including low CYP3A4 inhibition, and exerted significant antiobesity effects in diet-induced obese F344 rats .
Mechanism of Action
The mechanism of action of 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly reactive, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethanesulfonate (Triflate) Derivatives
4-(Trifluoromethyl)phenyl Trifluoromethanesulfonate
- Structure : Simpler phenyl triflate derivative lacking the methylsulfonamido-propyl group.
- Properties : CAS RN 146397-87-7; molecular weight 294.17 g/mol; purity >93% ().
- Applications : Primarily used as a reagent in Suzuki couplings or electrophilic substitutions due to its triflate group’s high leaving-group ability.
| Compound | Molecular Weight (g/mol) | CAS RN | Key Functional Groups | Primary Use |
|---|---|---|---|---|
| Target Compound | 412.26* | 849776-05-2 | Triflate, methylsulfonamido-propyl | Synthesis intermediates |
| 4-(Trifluoromethyl)phenyl triflate | 294.17 | 146397-87-7 | Triflate, trifluoromethyl | Organic synthesis |
*Calculated based on formula C₁₂H₁₃F₃N₂O₅S₂.
Anti-Fungal Agents with Triflate Moieties
4Z-4-[[4-(Dimethylamino)phenyl]methylidene]-1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-6-ol Trifluoromethanesulfonate
Sulfonamide-Containing Compounds
Tolylfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
- Structure : Dichlorofluoromethyl sulfonamide linked to a methylphenyl group ().
- Applications : Broad-spectrum fungicide.
- Comparison : Both compounds feature sulfonamide groups, but tolylfluanid’s dichlorofluoromethyl group confers volatility and environmental persistence. The target compound’s triflate group may reduce volatility, favoring lab-scale applications over agricultural use .
Trifluoromethylpyrimidine Derivatives
EP 4 374 877 A2 Patent Compound
- Structure : Diazaspiro core with trifluoromethylpyrimidinyl and sulfonic acid groups ().
- LCMS Data : m/z 867.0 [M+H]⁺; HPLC retention time 1.37 min.
- Comparison : The patent compound’s diazaspiro scaffold and dual trifluoromethyl groups enhance metabolic stability, whereas the target compound’s simpler structure prioritizes synthetic accessibility .
Biological Activity
4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate, with the molecular formula C11H12F3NO6S2, is a compound of interest in various fields of research, particularly in medicinal chemistry and biological activity studies. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethanesulfonate group attached to a phenyl ring that is substituted with a methylsulfonamido and an oxo-propyl group. This unique structure contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H12F3NO6S2 |
| Molecular Weight | 375.34 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its electrophilic nature. The trifluoromethanesulfonate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This reactivity facilitates interactions with various biomolecules, including enzymes and receptors, potentially altering their functions.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity against several targets:
- Enzyme Inhibition : It has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Preliminary data suggest moderate inhibition of COX-2, which could indicate anti-inflammatory properties.
- Cell Viability : Cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) have shown promising results, warranting further investigation into its potential as an anticancer agent.
Case Studies
- Anti-inflammatory Activity : A study investigated the effects of compounds similar to this compound in models of acute inflammation. Results indicated a reduction in inflammatory markers, suggesting that this class of compounds may modulate inflammatory responses effectively.
- Anticancer Potential : Another research effort focused on the cytotoxic effects of related sulfonamide derivatives on various cancer cell lines. The findings revealed that modifications similar to those found in this compound could enhance anticancer activity through apoptosis induction.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Methanesulfonate | Moderate COX inhibition | Less reactive than trifluoromethanesulfonate variant |
| 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Ethanesulfonate | Low cytotoxicity | Similar structure but reduced efficacy |
| 4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Benzenesulfonate | Variable activity | Dependent on substitution patterns |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-[1-(methylsulfonamido)-1-oxo-2-propyl]phenyl trifluoromethanesulfonate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Functionalization of the phenyl ring with a propyl group via Friedel-Crafts acylation or alkylation.
- Step 2 : Introduction of the methylsulfonamido group using sulfonamide coupling reagents (e.g., HATU/DIPEA) under anhydrous conditions.
- Step 3 : Trifluoromethanesulfonate esterification via reaction with triflic anhydride (Tf₂O) in the presence of a base like pyridine.
- Critical Considerations : Monitor reaction progress using TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Safety protocols for handling triflic anhydride (corrosive, moisture-sensitive) must be observed .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the phenyl backbone, methylsulfonamido group, and triflate moiety (e.g., characteristic CF₃ signals at ~118 ppm in ¹⁹F NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]⁺ or [M+Na]⁺ ions).
- X-ray Crystallography : For definitive structural elucidation, as demonstrated in related sulfonium triflate salts .
Q. How does the trifluoromethanesulfonate group influence reactivity in organic synthesis?
- Methodological Answer : The triflate group (OTf) is a superior leaving group, enabling nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki, Heck). Key applications include:
- Polymerization Initiators : As seen in sulfonium triflate derivatives for cationic polymerizations .
- Electrophilic Reagents : Facile displacement by nucleophiles (e.g., amines, alcohols) under mild conditions.
- Thermal Stability : Triflates are less prone to hydrolysis compared to tosylates, but reactions should be conducted under inert atmospheres to avoid moisture .
Advanced Research Questions
Q. What computational methods can predict the compound’s physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer :
- pKa Prediction : Use software like MarvinSketch or ACD/Labs, which employ QSPR models. For example, the methylsulfonamido group’s pKa is predicted to be ~4.4 (similar to structurally related sulfonamides) .
- Solubility : Molecular dynamics simulations (e.g., COSMO-RS) can estimate solubility in organic solvents (e.g., DMF, THF) based on polarity and hydrogen-bonding capacity.
- Table: Predicted Physicochemical Properties
| Property | Predicted Value | Source Analogy |
|---|---|---|
| pKa | 4.37 ± 0.10 | |
| Density (g/cm³) | 1.56 ± 0.1 | |
| LogP (Partition Coeff) | 2.8–3.5 | Estimated |
Q. How to address contradictory results in reaction yields when using this compound as a reagent?
- Methodological Answer : Contradictions often arise from:
- Moisture Sensitivity : Triflates hydrolyze to triflic acid, which can catalyze side reactions. Use rigorous drying protocols (e.g., molecular sieves, inert gas lines).
- Steric Effects : Bulkier nucleophiles may exhibit reduced reactivity due to steric hindrance at the triflate-bearing carbon. Optimize solvent polarity (e.g., DMF for polar aprotic conditions).
- Catalytic Interference : Trace metals (e.g., Pd in cross-coupling) may interact with the sulfonamido group. Pre-purify reagents or use chelating agents .
Q. What strategies optimize the compound’s stability during long-term storage?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation.
- Moisture Control : Use vacuum-sealed containers with desiccants (e.g., silica gel).
- Solvent Choice : Dissolve in anhydrous DCM or THF for aliquoting; avoid protic solvents like methanol.
- Stability Monitoring : Periodically analyze via ¹⁹F NMR to detect hydrolysis (free triflate → triflic acid) .
Mechanistic and Application-Oriented Questions
Q. How does the methylsulfonamido moiety influence electronic effects in catalytic cycles?
- Methodological Answer :
- Electron-Withdrawing Nature : The sulfonamido group decreases electron density at the phenyl ring, enhancing electrophilicity of the triflate group.
- Coordination Chemistry : Potential chelation with transition metals (e.g., Pd, Cu) in cross-coupling reactions. Investigate via DFT calculations to map electron density distribution .
Q. What are the implications of perfluorinated groups (e.g., CF₃) in environmental or biological studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
